REACTION_SMILES
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[CH2:6]1[CH2:7][O:8][C:9]2([CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[O:15]1.[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[CH3:1][S:2]([Cl:3])(=[O:4])=[O:5]>>[CH3:1][S:2](=[O:4])(=[O:5])[N:12]1[CH2:11][CH2:10][C:9]2([O:8][CH2:7][CH2:6][O:15]2)[CH2:14][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CC2(CCN1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Type
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product
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Smiles
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CS(=O)(=O)N1CCC2(CC1)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |